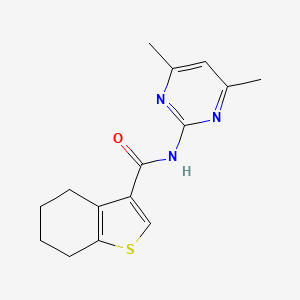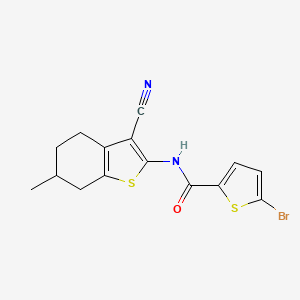![molecular formula C17H20N2O3S B4184332 methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate
描述
Methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MABC and is a thienylcarbamate derivative. MABC has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of MABC involves its ability to inhibit the activity of specific enzymes such as COX-2 and acetylcholinesterase. MABC binds to these enzymes and prevents their activity, leading to a reduction in inflammation or the breakdown of acetylcholine.
Biochemical and Physiological Effects:
MABC has been found to have various biochemical and physiological effects. In studies related to its anti-inflammatory activity, MABC has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MABC has also been found to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In studies related to its anti-cancer activity, MABC has been found to induce apoptosis (cell death) in cancer cells. MABC has also been found to inhibit the growth and invasion of cancer cells.
实验室实验的优点和局限性
The advantages of using MABC in lab experiments include its high purity, stability, and low toxicity. MABC is also relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using MABC in lab experiments include its high cost and limited availability.
未来方向
There are several future directions for research related to MABC. In medicine, further studies are needed to determine the potential use of MABC in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to determine the potential use of MABC as a pesticide and herbicide. In materials science, further studies are needed to determine the potential use of MABC in the development of organic semiconductors.
Conclusion:
Methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate is a chemical compound that has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research. MABC has potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to determine the full potential of MABC in these fields.
科学研究应用
MABC has been researched for its potential application in various fields such as medicine, agriculture, and materials science. In medicine, MABC has shown potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. MABC has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
In agriculture, MABC has been researched for its potential use as a pesticide. It has been found to inhibit the activity of acetylcholinesterase in insects, leading to their death. MABC has also been studied for its potential use as a herbicide due to its ability to inhibit the growth of plants.
In materials science, MABC has been researched for its potential use in the development of organic semiconductors. It has been found to have high electron mobility and can be used to develop electronic devices such as organic field-effect transistors.
属性
IUPAC Name |
methyl N-[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-5-11-6-8-12(9-7-11)13-10-23-16(14(13)15(18)20)19-17(21)22-2/h6-10H,3-5H2,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECGQKXISFNNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4184249.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![ethyl N-[(5-methyl-3-thienyl)carbonyl]glycinate](/img/structure/B4184282.png)
![3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4184292.png)
![isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4184313.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4184320.png)
![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)
![2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184351.png)
